1-(4-{[3-(4-Nitrophenoxy)phenoxy]methyl}phenyl)-1-ethanone
Overview
Description
1-(4-{[3-(4-Nitrophenoxy)phenoxy]methyl}phenyl)-1-ethanone is an organic compound with the molecular formula C27H22N2O6. This compound is characterized by its complex structure, which includes multiple aromatic rings and nitro groups. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(4-Nitrophenoxy)phenoxy]methyl}phenyl)-1-ethanone typically involves multiple steps, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions. One common method involves the condensation of 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(4-Nitrophenoxy)phenoxy]methyl}phenyl)-1-ethanone undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrazine (N2H4) and palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{[3-(4-Nitrophenoxy)phenoxy]methyl}phenyl)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action for 1-(4-{[3-(4-Nitrophenoxy)phenoxy]methyl}phenyl)-1-ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other aromatic compounds. The nitro groups may play a role in its biological activity by undergoing reduction to amines, which can then interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: Similar in structure but contains silicon atoms.
Bis(4-carboxyphenyl)R1R2 silane derivatives: Similar in structure but contains carboxylic acid groups.
Uniqueness
1-(4-{[3-(4-Nitrophenoxy)phenoxy]methyl}phenyl)-1-ethanone is unique due to its specific arrangement of nitro groups and aromatic rings, which impart distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[[3-(4-nitrophenoxy)phenoxy]methyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-15(23)17-7-5-16(6-8-17)14-26-20-3-2-4-21(13-20)27-19-11-9-18(10-12-19)22(24)25/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDHZRWGBBGUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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